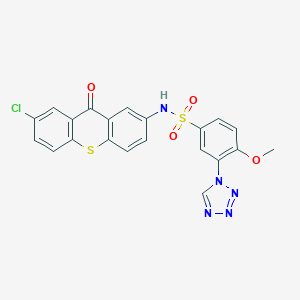![molecular formula C25H36N2O4 B263238 N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications.
作用机制
The mechanism of action of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, specifically prostate cancer cells, by inducing cell cycle arrest and apoptosis. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes involved in cellular signaling pathways. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other cellular processes. Additionally, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments.
One limitation of using N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in animal models of these diseases and to identify the specific mechanisms by which it exerts its effects.
Another area of interest is the development of more potent and selective inhibitors of PKC and PDE4. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has shown promise in this regard, but further studies are needed to optimize its structure and improve its potency and selectivity.
Finally, the use of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide in combination with other compounds is an area of interest. Combining N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide with other inhibitors of cellular signaling pathways may have synergistic effects and could lead to the development of more effective treatments for cancer and other diseases.
合成方法
The synthesis of N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 3-methoxy-4-(3-morpholinopropoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide.
科学研究应用
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been shown to have potential use in a variety of research applications. It has been studied for its effects on cancer cells, specifically its ability to inhibit the growth of prostate cancer cells. N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide has been studied for its potential use as an anti-inflammatory agent.
属性
产品名称 |
N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide |
|---|---|
分子式 |
C25H36N2O4 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H36N2O4/c1-29-23-14-21(3-4-22(23)31-8-2-5-27-6-9-30-10-7-27)26-24(28)25-15-18-11-19(16-25)13-20(12-18)17-25/h3-4,14,18-20H,2,5-13,15-17H2,1H3,(H,26,28) |
InChI 键 |
OGNZGQRMUOBXOL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5 |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)OCCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B263156.png)
![Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate](/img/structure/B263159.png)
![2-(5-Methylfuran-2-yl)-5-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,4-oxadiazole](/img/structure/B263168.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)

![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)


![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)